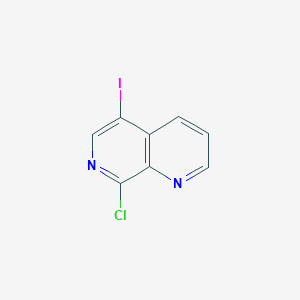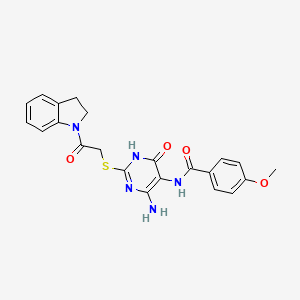
8-Chloro-5-iodo-1,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-5-iodo-1,7-naphthyridine is a heterocyclic compound with the molecular formula C8H4ClIN2 It belongs to the class of naphthyridines, which are characterized by a bicyclic structure consisting of two fused pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-iodo-1,7-naphthyridine typically involves the halogenation of 1,7-naphthyridine derivatives. One common method includes the use of chlorinating and iodinating agents to introduce the chlorine and iodine atoms at the 8 and 5 positions, respectively. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete halogenation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-5-iodo-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines. Reagents such as hydrogen peroxide and sodium borohydride are commonly used for these transformations.
Cross-Coupling Reactions: The iodine atom in this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-naphthyridines, while cross-coupling reactions can produce biaryl or alkyl-naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
8-Chloro-5-iodo-1,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise as antimicrobial, antiviral, and anticancer agents.
Material Science: The unique electronic properties of this compound make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: Its derivatives are explored for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 8-Chloro-5-iodo-1,7-naphthyridine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. The exact pathways involved can vary and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
8-Chloro-1,7-naphthyridine: Lacks the iodine atom at the 5 position, which may affect its reactivity and applications.
5-Iodo-1,7-naphthyridine: Lacks the chlorine atom at the 8 position, which may influence its chemical properties and biological activity.
1,7-Naphthyridine: The parent compound without any halogen substitutions, serving as a basis for comparison.
Uniqueness: 8-Chloro-5-iodo-1,7-naphthyridine is unique due to the presence of both chlorine and iodine atoms, which confer distinct electronic and steric properties. These properties can enhance its reactivity in chemical reactions and its potential as a pharmacophore in drug development.
Eigenschaften
IUPAC Name |
8-chloro-5-iodo-1,7-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-7-5(2-1-3-11-7)6(10)4-12-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAVAGWFUYXVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2I)Cl)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide](/img/structure/B2626890.png)



![1-(4-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B2626895.png)

![7-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B2626900.png)

![7-Oxaspiro[3.5]nonane-1,3-dione](/img/structure/B2626904.png)
![2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2626906.png)
![(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B2626907.png)

![2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid](/img/structure/B2626910.png)
